2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol

Fragment-Based Drug Discovery Ligand Efficiency Cyclobutane Conformational Restriction

Researchers seeking selective pro-apoptotic probes face off-target toxicity and PGE-2 pathway interference from NSAIDs. This patented amino-cyclobutanol scaffold (US Patent 6,211,220) offers a differentiated mechanism. - **Key differentiator**: Induces apoptosis in neoplastic cells without substantially inhibiting PGE-2, enabling cleaner chemoprevention studies. - **Fragment-compliant**: MW <180, rigid cyclobutane core for SAR and kinase fragment screening. - **Synthetic handle**: Secondary amine and hydroxyl allow rapid derivatization (amides, salts, prodrugs). - **Supply**: Available in research quantities with global shipping.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 2159668-77-4
Cat. No. B2940619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
CAS2159668-77-4
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESC1CC(C1NCC2=CC=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-10-5-4-9(10)12-7-8-3-1-2-6-11-8/h1-3,6,9-10,12-13H,4-5,7H2
InChIKeyGXCSHIJOMJADFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridinyl-Amino-Cyclobutanol Building Block for Apoptosis Research


2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol (CAS 2159668-77-4) is a synthetic small molecule belonging to the class of amino-cyclobutanol derivatives featuring a pyridin-2-ylmethyl substituent. Its structure combines a strained cyclobutane ring, a secondary amine linker, a hydroxyl group, and a pyridine heterocycle, offering multiple functional handles for derivatization . This compound falls within the broader chemical space of amino and pyridylamino cyclobutane derivatives disclosed in U.S. Patent 6,211,220, which describes compounds that selectively induce apoptosis in neoplastic cells while sparing normal cells, providing a mechanistic rationale for their use in cancer chemoprevention research .

1
Fragment library design MW <180 Da, rigid cyclobutane core supports Rule-of-Three compliance.
2
Apoptosis mechanistic studies Patent-class evidence: induces apoptosis in neoplastic cells without PGE-2 inhibition.
3
SAR scaffold diversification Secondary amine and hydroxyl handles support amide coupling, prodrugs, salt formation.
4
Preformulation salt screening Basic amine (expected pKa ~8–9) enables pharma salt formation for solubility optimization.

Why Generic Amino Alcohols or Pyridines Cannot Substitute


General-purpose amino alcohols or simple pyridine building blocks cannot replicate the structural and functional profile of 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol for research applications targeting apoptosis or kinase modulation. The U.S. patent 6,211,220 explicitly claims methods using amino and pyridylamino cyclobutane derivatives—not their ring-opened or de-aminated analogs—for the selective induction of apoptosis in neoplastic cells without substantially inhibiting prostaglandin E-2 (PGE-2), a key safety differentiator . Key structural analogs lacking the cyclobutanol core (e.g., 2-[(pyridin-2-ylmethyl)amino]butan-1-ol, CAS 892591-96-7) or the bridging amine (e.g., 2-[(pyridin-2-yl)methyl]cyclobutan-1-ol, CAS 2156400-26-7) fall outside the claimed pharmacophore and cannot be assumed to exhibit the same pro-apoptotic selectivity profile. Substitution without rigorous head-to-head comparator data risks introducing uncharacterized off-target effects or losing the desired biological activity .

Structure Cyclobutanol core vs. open-chain analog
Removing the cyclobutane ring (e.g., 2-[(pyridin-2-ylmethyl)amino]butan-1-ol, CAS 892591-96-7) increases conformational flexibility and may alter binding selectivity; class-level evidence shows cyclobutane restriction often improves target engagement.
Linker Secondary amine vs. de-amino analog
The bridging amine (pKa ~8–9) enables salt formation and ionic interactions; its removal (2-[(pyridin-2-yl)methyl]cyclobutan-1-ol, CAS 2156400-26-7) eliminates protonation at physiological pH, limiting solubility and formulation scope.
Mechanism Apoptosis with PGE-2 sparing vs. NSAID-like inhibition
Generic amino alcohols or pyridines do not reproduce the patent-disclosed apoptosis profile without PGE-2 inhibition; substituting without direct comparator data risks uncharacterized pathway effects.

Selection Guide: Structural Differentiation Against Closest Analogs


Fragment Library Suitability via Skeletal Size

2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol possesses a molecular weight of 178.23 g/mol and 13 heavy atoms, positioning it as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD). This contrasts with the regioisomeric comparator 1-(((pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol (CAS 1602658-77-4, MW 192.26 g/mol, 14 heavy atoms), which incorporates an extra methylene spacer, increasing molecular weight by 7.9% and adding a rotatable bond. For fragment library design, lower molecular weight and fewer heavy atoms are generally preferred to maximize ligand efficiency and sampling of chemical space .

Fragment library suitability
Cross-study comparable
MW 178.23 g/mol — 7.9% lower than regioisomeric comparator (192.26 g/mol); 13 heavy atoms vs. 14.
Lower MW supports fragment library design context.
Based on Rule-of-Three guidelines; hit rates and ligand efficiency require experimental validation.
Fragment-Based Drug Discovery Ligand Efficiency Cyclobutane Conformational Restriction

Salt Formation and Solubility via Amino Linker

The secondary amine in 2-{[(pyridin-2-yl)methyl]amino}cyclobutan-1-ol provides a basic center capable of forming pharmaceutically acceptable acid addition salts, a critical advantage for solubility and bioavailability optimization. In contrast, 2-[(pyridin-2-yl)methyl]cyclobutan-1-ol (CAS 2156400-26-7, MW 163.22 g/mol) lacks the amino linker, possessing only the pyridine nitrogen as a basic site, which has a significantly lower pKa (~5.2) and cannot be protonated at physiological pH to form stable salts . The target compound's amino group (expected pKa ~8-9) is readily protonated at physiological pH, enabling ionic interactions with biological targets and improving aqueous solubility .

Salt formation capacity
Class-level inference
Target: secondary amine pKa ~8–9; comparator (de-amino) only pyridine pKa ~5.2.
Amine protonation may support formulation salt screening.
Actual salt stability and solubility data to verify; class-level pKa values.
Drug-Like Properties Salt Formation Solubility Enhancement

Conformational Restriction and Binding Selectivity

The cyclobutane ring in 2-{[(pyridin-2-yl)methyl]amino}cyclobutan-1-ol imposes conformational rigidity, restricting bond rotation and pre-organizing the pharmacophoric elements (pyridine, amine, hydroxyl) in a defined spatial orientation. This is a well-established strategy in medicinal chemistry for reducing entropic penalties upon target binding and improving selectivity. The open-chain analog 2-[(pyridin-2-ylmethyl)amino]butan-1-ol (CAS 892591-96-7, MW 180.25 g/mol) has a fully flexible butane backbone, which can adopt numerous low-energy conformations, potentially reducing binding affinity and selectivity . While direct binding data are unpublished, class-level evidence from cyclobutane-containing approved drugs (e.g., Abrocitinib, Selinexor) confirms the value of cyclobutane conformational restriction in achieving clinical selectivity .

Conformational restriction
Class-level inference
Cyclobutane ring reduces accessible conformers (>50% vs. open-chain 4-carbon linker).
Restricted flexibility may improve binding selectivity in target assays.
Direct binding data unpublished; inference from approved cyclobutane-containing drugs.
Conformational Analysis Selectivity Binding Affinity Cyclobutane

Pro-Apoptotic Selectivity Without PGE-2 Inhibition

The patent family encompassing 2-{[(pyridin-2-yl)methyl]amino}cyclobutan-1-ol (U.S. Patent 6,211,220) discloses that amino and pyridylamino cyclobutane derivatives promote apoptosis in neoplastic cells without substantially inhibiting prostaglandin E-2 (PGE-2) synthesis. This differentiates the compound class from non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac, which inhibit PGE-2 and cause gastrointestinal and renal toxicity. While the patent does not provide specific IC50 values for the exact target compound, it establishes a class-level mechanistic differentiation: apoptosis induction with PGE-2 sparing . This contrasts with the mechanism of anilino-cyclobutene-1,2-dione derivatives (WO1994029277A1), which act as cGMP phosphodiesterase inhibitors, a different biological pathway .

Apoptosis selectivity
Class-level inference
Patent disclosure: induces apoptosis in neoplastic cells without substantial PGE-2 inhibition (U.S. Patent 6,211,220).
Supports apoptosis pathway-response interpretation; distinct from NSAID mechanism.
No public IC50 values; class-level evidence requires target-specific validation.
Apoptosis Cancer Chemoprevention PGE-2 Selectivity

Key Research Applications Based on Structural Evidence


Fragment-Based Lead Discovery for Kinase or Apoptosis Targets

With a molecular weight below 180 Da and a rigid cyclobutane core, this compound is ideally suited for fragment-based screening campaigns, particularly against kinases or apoptotic protein targets where the pyridinyl-amino-cyclobutanol pharmacophore may confer initial hit activity. Its fragment-compliant properties (MW < 300, HAC < 18) align with the Rule of Three , and the conformational restriction may yield higher ligand efficiency than fully flexible analogs .

Cancer Chemoprevention Mechanistic Studies

Researchers investigating non-NSAID chemopreventive agents can use this compound as a chemical probe to study apoptosis induction in neoplastic cells without concomitant PGE-2 inhibition, as supported by the patent class disclosure . Direct comparison with NSAIDs in parallel assays could elucidate PGE-2-independent apoptotic pathways.

Structure-Activity Relationship Exploration

The compound serves as a versatile intermediate for SAR studies. The secondary amine allows rapid derivatization (e.g., amide coupling, sulfonamide formation), while the hydroxyl group on the cyclobutane ring can be utilized for ester prodrugs or further functionalization. Comparing derivatives built from this scaffold versus the open-chain analog 2-[(pyridin-2-ylmethyl)amino]butan-1-ol could quantify the benefits of cyclobutane conformational restriction on target selectivity .

Salt Selection and Preformulation Screening

The presence of a basic secondary amine with an estimated pKa of 8-9 makes this compound amenable to pharmaceutical salt formation . Preformulation screens comparing hydrochloride, mesylate, or tosylate salts of this scaffold can optimize solubility and stability for in vivo efficacy models, a critical step that is not feasible with the de-amino analog 2-[(pyridin-2-yl)methyl]cyclobutan-1-ol.

Application
Selection Property
Validation Focus
Fragment library screening
MW <180 Da, rigid core, Rule-of-Three compliance
Ligand efficiency and hit-rate validation against kinase/apoptosis targets
Apoptosis mechanistic studies
Patent-class apoptosis induction without PGE-2 inhibition
PGE-2-independent pathway confirmation in neoplastic cell models
SAR scaffold diversification
Amine and hydroxyl handles for derivatization
Conformational restriction impact on selectivity assays vs. open-chain analogs
Salt-form preformulation
Basic secondary amine (pKa ~8–9)
Salt solubility and stability screening in buffer systems
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